molecular formula C13H16ClN3 B2744901 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile CAS No. 48167-19-7

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile

Cat. No.: B2744901
CAS No.: 48167-19-7
M. Wt: 249.74
InChI Key: RQPPLPLEPVUEBY-UHFFFAOYSA-N
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Description

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a building block for the synthesis of other industrial chemicals.

Mechanism of Action

Target of Action

Similar compounds such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine and 1-(3-Chlorophenyl)piperazine have been associated with the serotonin system, suggesting that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may also interact with serotonin receptors.

Mode of Action

Related compounds like carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . This suggests that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile might interact with its targets in a similar manner, leading to changes in cellular metabolism.

Biochemical Pathways

Related compounds have been shown to impact oxidative phosphorylation , suggesting that this compound may also influence energy metabolism pathways within the cell.

Pharmacokinetics

A related compound, trazodone, has been shown to have acceptable absolute bioavailability with substantial variability in time to maximum plasma concentration . This suggests that 4-(3-Chlorophenyl)-1-piperazinepropanenitrile may have similar ADME properties, impacting its bioavailability.

Result of Action

Related compounds have been shown to have antioxidant properties , suggesting that this compound may also have a protective effect against oxidative stress.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity of similar compounds .

Future Directions

Piperazine derivatives have been the focus of much research due to their wide range of biological activities. They are found in a variety of pharmaceuticals and have potential applications in the treatment of diseases such as Alzheimer’s Disease, Mild Cognitive Impairment, and Amyotrophic Lateral Sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 3-chlorophenylpiperazine with a suitable nitrile compound. One common method involves the use of 3-chlorophenylpiperazine and acrylonitrile under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1-piperazinepropanenitrile
  • 4-(3-Chlorophenyl)-1-piperazineethanol
  • 4-(3-Chlorophenyl)-1-piperazinebutanenitrile

Uniqueness

3-[4-(3-Chlorophenyl)piperazin-1-yl]propanenitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPLPLEPVUEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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